molecular formula C23H24FNO3 B12774683 Flavone, 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- CAS No. 86073-58-7

Flavone, 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-

Cat. No.: B12774683
CAS No.: 86073-58-7
M. Wt: 381.4 g/mol
InChI Key: DCJJYIMYIJXFPT-UHFFFAOYSA-N
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Description

Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- is a synthetic flavone derivative. Flavones are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties . This particular compound is of interest due to its unique structural modifications, which may enhance its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavones typically involves the cyclization of 2’-hydroxychalcones. For the synthesis of 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-flavone, a common approach is the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method is efficient and allows for the introduction of various substituents on the flavone skeleton. The reaction conditions often involve the use of oxidants and additives to facilitate the cyclization process.

Industrial Production Methods

Industrial production of flavones, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the palladium(II)-catalyzed method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion of flavanones to flavones.

    Reduction: Reduction of the carbonyl group to form flavanols.

    Substitution: Introduction of different substituents on the flavone ring.

Common Reagents and Conditions

    Oxidation: Strong oxidants like iodine (I2) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4).

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include different flavone derivatives with varying biological activities

Scientific Research Applications

Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is associated with various cancers . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone
  • Tetra methoxy flavone

Uniqueness

The presence of the piperidinomethyl group in 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-flavone distinguishes it from other flavone derivatives. This modification enhances its solubility, bioavailability, and specificity towards certain biological targets, making it a promising candidate for further research and development .

Properties

CAS No.

86073-58-7

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one

InChI

InChI=1S/C23H24FNO3/c1-15-21(26)18-10-11-20(27-2)19(14-25-12-4-3-5-13-25)23(18)28-22(15)16-6-8-17(24)9-7-16/h6-11H,3-5,12-14H2,1-2H3

InChI Key

DCJJYIMYIJXFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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